An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide
An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide
Introduction
Tri(pyrrolidin-1-yl)phosphine oxide, with the Chemical Abstracts Service (CAS) number 6415-07-2 , is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1][2][3][4][5] This compound, also known as Tris(N,N-tetramethylene)phosphoric triamide, has garnered interest within the scientific community for its versatile applications in organic synthesis, catalysis, and coordination chemistry.[1][3] Its unique structural features, including the presence of a phosphoryl group and three nitrogen-containing heterocyclic rings, impart distinct chemical properties that make it a valuable reagent and ligand in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Tri(pyrrolidin-1-yl)phosphine oxide is typically a colorless to brown clear liquid under standard conditions.[3] The pyrrolidine substituents enhance its solubility and reactivity compared to other phosphine (B1218219) oxides.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| CAS Number | 6415-07-2 |
| Molecular Formula | C12H24N3OP |
| Molecular Weight | 257.31 g/mol [1] |
| Boiling Point | 140-142 °C at 0.1 mmHg[3] |
| Density | 1.120 g/mL at 20 °C[3] |
| Refractive Index (n20/D) | 1.514 |
| Flash Point | 113 °C |
| pKa | 6.89 ± 0.20 (Predicted)[3] |
| Storage Temperature | Room temperature, under inert atmosphere[3] |
Synthesis and Reaction Mechanisms
The synthesis of Tri(pyrrolidin-1-yl)phosphine oxide can be achieved through several methods. A common approach involves the oxidation of its phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.
1. Oxidation of Tri(pyrrolidin-1-yl)phosphine: This method involves the reaction of Tri(pyrrolidin-1-yl)phosphine with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or peracids, to introduce the oxygen atom to the phosphorus center.[1]
2. Direct Phosphination: An alternative route is the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with pyrrolidine. This reaction is performed under controlled conditions to form the P-N bonds, followed by an oxidation step to yield the final phosphine oxide product.[1]
Below is a diagram illustrating a generalized synthesis workflow.
Applications in Research and Development
The unique electronic and steric properties of Tri(pyrrolidin-1-yl)phosphine oxide make it a valuable compound in several areas of chemical research.
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Ligand in Coordination Chemistry: The oxygen and nitrogen atoms can act as Lewis basic sites, allowing the molecule to function as a ligand for various metal ions.[1] Its coordination behavior is crucial for the development of novel metal complexes with specific catalytic or material properties.[1]
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Catalysis: Due to its Lewis basicity, it has potential applications as a catalyst in a range of organic reactions.[1] Further research is ongoing to fully explore its catalytic activity and efficiency in comparison to existing catalysts.[1]
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Organic Synthesis: It is utilized as a reagent and research tool in academic and industrial settings to investigate reaction mechanisms and forge new synthetic pathways.[1]
-
Material Science: The compound's potential for hydrogen bonding and its thermal stability suggest it could be a candidate for the development of new materials, although this area remains largely unexplored.[1]
-
Biochemical Research: It has been identified as a competitive inhibitor of horse serum butyrylcholinesterase, indicating its potential for use in biochemical studies.[3]
The following diagram illustrates the logical relationships between the compound's properties and its applications.
Experimental Protocols
While detailed experimental protocols are often specific to the reaction being studied, a general procedure for its use in an electrochemical reaction is provided below.
Electrochemical Reaction Utilizing Tri(pyrrolidin-1-yl)phosphine oxide:
An experimental procedure describes its use in an electrochemical setup.[6]
Materials and Equipment:
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Electrochemical cell
-
Magnesium anode
-
Galvanized steel wire cathode
-
Substrate (0.1 mmol, 1.0 eq.)
-
1,3-dimethylurea (0.3 mmol, 3.0 eq.)
-
Tri(pyrrolidin-1-yl)phosphine oxide (1.0 mmol, 10 eq.)
-
1.5 mol/L THF solution of LiBr (500 µL)
-
THF (3 mL)
-
Diethyl ether
-
Argon source
-
Power supply for electrolysis (10 mA)
Procedure:
-
To an electrochemical cell equipped with a magnesium anode and a galvanized steel wire cathode, add the substrate, 1,3-dimethylurea, Tri(pyrrolidin-1-yl)phosphine oxide, and the LiBr solution in THF.[6]
-
Add an additional 3 mL of THF to the reaction mixture.[6]
-
Purge the cell with argon to create an inert atmosphere.[6]
-
Initiate electrolysis at a constant current of 10 mA at room temperature.[6]
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Monitor the reaction until the full consumption of the substrate.[6]
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Upon completion, wash the cell with diethyl ether.[6]
-
Remove the solvent in vacuo to isolate the product.[6]
The workflow for this experimental protocol is visualized below.
Safety and Handling
Tri(pyrrolidin-1-yl)phosphine oxide is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
Conclusion
Tri(pyrrolidin-1-yl)phosphine oxide is a multifaceted organophosphorus compound with significant potential in various fields of chemical science. Its well-defined properties and reactivity make it a valuable tool for researchers engaged in the synthesis of complex molecules, the development of novel catalysts, and the exploration of new materials. As research continues, the full scope of its utility is expected to expand, paving the way for new discoveries and applications.
References
- 1. Buy Tri(pyrrolidin-1-yl)phosphine oxide | 6415-07-2 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tripyrrolidinophosphine Oxide | 6415-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
